molecular formula C10H17F3N2O2 B1477395 3-Amino-1-(3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one CAS No. 2097996-51-3

3-Amino-1-(3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

Cat. No. B1477395
CAS RN: 2097996-51-3
M. Wt: 254.25 g/mol
InChI Key: AHEIHTDYLATEFT-UHFFFAOYSA-N
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Description

3-Amino-1-(3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one (3-AMMTP) is a small molecule that has recently been investigated for its potential applications in the field of scientific research. It has been found to have a wide range of biological activities and properties, making it a promising candidate for further research.

Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine rings are saturated five-membered nitrogen heterocycles widely utilized in medicinal chemistry to develop treatments for human diseases. The interest in pyrrolidine derivatives stems from their sp^3-hybridization, which allows for efficient exploration of pharmacophore space, their contribution to stereochemistry, and the enhanced three-dimensional coverage due to the ring's non-planarity, known as “pseudorotation” (Li Petri et al., 2021). This review highlights the structural diversity of pyrrolidine-containing compounds and their selectivity towards biological targets, examining the influence of steric factors on biological activity and the structure-activity relationship (SAR) of these compounds.

Synthesis and Functionalization

The synthesis and functionalization of pyrrolidine rings can be achieved through two main strategies: ring construction from cyclic or acyclic precursors and the functionalization of preformed pyrrolidine rings, e.g., proline derivatives. The stereogenicity of carbons in the pyrrolidine ring is significant, as different stereoisomers and the spatial orientation of substituents can lead to varied biological profiles of drug candidates due to their distinct binding modes to enantioselective proteins (Li Petri et al., 2021).

properties

IUPAC Name

3-amino-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c1-17-7-9(10(11,12)13)3-5-15(6-9)8(16)2-4-14/h2-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEIHTDYLATEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCN(C1)C(=O)CCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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